molecular formula C21H11ClN2OS4 B2398832 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde CAS No. 2490420-66-9

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde

Cat. No.: B2398832
CAS No.: 2490420-66-9
M. Wt: 471.02
InChI Key: LHMDCLPZNSKZME-UHFFFAOYSA-N
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Description

3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde, also known as BBCL, is an organic compound that belongs to the family of benzothiazole derivatives. BBCL has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, material science, and analytical chemistry.

Scientific Research Applications

Cyclometalated Compounds and Framework Formation

Research on cyclometalated compounds, such as those involving benzothiazolyl sulfanyl derivatives, has led to the discovery of novel, nonpolymeric, acetate-bridged products with unique crystal structures. These compounds have shown potential in forming topologically novel, counterhinged molecular boxes, which could have implications for the design of molecular containers or reactors (B. O. and P. Steel, 1998). Similarly, the tuning of framework formations of silver(I) complexes by varying ligand spacers and counteranions has been investigated, highlighting the role of benzothiazolyl sulfanyl derivatives in the structural diversity of coordination compounds, which could impact materials science and nanotechnology (R. Zou et al., 2004).

Fluorescent Probes and Detection Applications

Benzothiazole-based compounds have been developed as fluorescent probes for the detection of biologically relevant species, such as cysteine. These probes leverage the unique optical properties of benzothiazole derivatives for high selectivity and sensitivity, offering tools for biological imaging and diagnostics (Yuewen Yu et al., 2018).

Ligand Synthesis and Metal Complexation

The synthesis and crystal structures of bis-benzimidazoles, -benzothiazoles, and -benzoxazoles have been explored, establishing novel synthetic routes and examining their complexation with copper(II) salts. These studies provide insights into the design of new ligands and metal complexes with potential applications in catalysis and materials science (C. J. Matthews et al., 1996).

Radical Reactivities and Polymerization Catalysts

Investigations into the reactivities of benzothiazol-2-ylsulfanyl radicals have revealed their potential in polymerization processes, offering new avenues for the synthesis of polymeric materials with tailored properties (Maksudul M. Alam et al., 1996). Organolanthanide complexes supported by benzothiazole-amidopyridinate ligands have been synthesized and characterized, showing catalytic activity in isoprene polymerization, which could have implications for the production of synthetic rubbers and plastics (L. Luconi et al., 2014).

Properties

IUPAC Name

3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClN2OS4/c22-13-9-12(11-25)10-18(28-20-23-14-5-1-3-7-16(14)26-20)19(13)29-21-24-15-6-2-4-8-17(15)27-21/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMDCLPZNSKZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=CC(=C3)C=O)Cl)SC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClN2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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